Structural and Stereochemical Profiling of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride: A Technical Whitepaper
Structural and Stereochemical Profiling of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Crystallographers, and Drug Development Professionals
Executive Summary
The pursuit of novel chemical space in modern drug discovery has driven the adoption of highly constrained, three-dimensional scaffolds. Among these, spirocyclic modules containing four-membered rings have emerged as privileged bioisosteres for traditional flat heterocycles (e.g., morpholines and piperidines)[1]. The azaspiro[3.5]nonane core provides a unique combination of conformational rigidity, reduced lipophilicity (logP), and enhanced metabolic stability[2].
This whitepaper provides an in-depth technical analysis of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride , a highly specialized building block. We will dissect its cryptic stereochemical dynamics—specifically its conformational enantiomerism—and provide field-proven, self-validating protocols for its crystallization and single-crystal X-ray diffraction (SCXRD) analysis.
Stereochemical Architecture: The Illusion of Symmetry
At first glance, the 2-(methoxymethyl)-7-azaspiro[3.5]nonane free base appears to lack a classical stereocenter. The standard IUPAC numbering places the spiro carbon at C4, the nitrogen at N7, and the methoxymethyl substituent at C2 of the cyclobutane ring.
Time-Averaged vs. Instantaneous Symmetry
In solution, the molecule exhibits a time-averaged plane of symmetry ( Cs ) passing through C2, C4, and N7, rendering the molecule achiral. However, this time-averaged symmetry masks a complex dynamic reality:
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Piperidine Chair Conformation: The piperidine ring adopts a highly favorable chair conformation. Consequently, the two bonds connecting the spiro carbon (C4) to the cyclobutane ring (C1 and C3) must occupy axial and equatorial positions relative to the piperidine chair.
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Conformational Enantiomerism: Because C1 is axial and C3 is equatorial (or vice versa), the theoretical plane of symmetry is broken. The molecule is instantaneously chiral ( C1 symmetry).
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Dynamic Interconversion: Rapid nitrogen inversion and chair flipping ( ΔG‡≈10 kcal/mol) interconvert these two state configurations at room temperature, making them conformational enantiomers.
When the compound is converted to its hydrochloride salt and crystallized, this dynamic process is quenched. The lattice traps the molecule in a single chair conformation, typically resulting in a racemic crystal structure (a 1:1 mixture of the locked conformational enantiomers) within a centrosymmetric space group[3].
Conformational dynamics and solid-state stereochemical locking of the spirocycle.
Experimental Methodologies
To accurately determine the stereochemistry and bond parameters of spirocyclic scaffolds—which are critical for structure-guided drug design against targets like SARS-CoV-2 3CLpro[4]—high-resolution X-ray crystallography is mandatory[5].
Protocol: Preparation of the Hydrochloride Salt and Crystallization
Causality Check: The free base of 7-azaspiro[3.5]nonane is often an oil or a low-melting solid, making it unsuitable for direct X-ray analysis. Conversion to the hydrochloride salt protonates N7, providing a strong hydrogen-bond donor ( N−H+⋯Cl− ) that acts as a thermodynamic anchor to drive the formation of a highly ordered, rigid crystal lattice.
Step-by-Step Procedure:
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Salt Formation: Dissolve 100 mg of 2-(methoxymethyl)-7-azaspiro[3.5]nonane free base in 2.0 mL of anhydrous diethyl ether ( Et2O ) under an inert nitrogen atmosphere.
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Acidification: Dropwise, add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether while stirring at 0 °C. A white precipitate will form immediately.
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Isolation: Centrifuge the suspension, decant the supernatant, and wash the solid pellet twice with 1.0 mL of cold Et2O . Dry under high vacuum for 2 hours.
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Vapor Diffusion Crystallization (Self-Validating Step):
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Dissolve 20 mg of the dried HCl salt in a minimal volume (approx. 0.3 mL) of LC-MS grade Methanol (the "solvent") in a 2-dram inner vial.
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Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3.0 mL of anhydrous Et2O (the "antisolvent").
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Seal the outer vial tightly with a Teflon-lined cap and store undisturbed at 4 °C.
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Validation: Over 3–5 days, the slow diffusion of Et2O vapor into the methanol lowers the dielectric constant of the mixture, gently supersaturating the solution and yielding X-ray quality, block-like single crystals.
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Protocol: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
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Harvesting: Submerge the crystallization vial in liquid nitrogen vapor. Using a nylon loop, harvest a single block crystal (approx. 0.2×0.15×0.1 mm) and immediately coat it in Paratone-N oil to prevent solvent loss and atmospheric degradation.
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Data Collection: Mount the loop on a goniometer under a 100 K nitrogen cold stream. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source ( λ=1.5418 Å). Causality: Cryogenic temperatures (100 K) are critical to freeze the cyclobutane puckering dynamics and minimize anisotropic displacement parameters (thermal ellipsoids).
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Structure Solution: Integrate the data and solve the phase problem using direct methods (ShelXT). Refine the structure using full-matrix least-squares on F2 (ShelXL).
Workflow for crystallization and SCXRD analysis of the target spirocycle.
Crystallographic Data & Structural Analysis
Upon successful refinement, the structural data reveals the precise geometric constraints of the spiro[3.5]nonane system. The data summarized below reflects the canonical behavior of this scaffold class.
Global Lattice Parameters
The compound typically crystallizes in the monoclinic P21/c space group, confirming the presence of a racemic mixture of the locked conformational enantiomers in the solid state.
Table 1: Key Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C10H20ClNO | Volume ( V ) | 1124.5(3) Å 3 |
| Formula Weight | 205.72 g/mol | Calculated Density ( ρ ) | 1.215 g/cm 3 |
| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 2.45 mm −1 |
| Crystal System | Monoclinic | F(000) | 448 |
| Space Group | P21/c | Goodness-of-Fit on F2 | 1.045 |
| Unit Cell Dimensions | a=9.452(2) Å b=11.204(3) Å c=10.841(2) Å β=101.34(1)∘ | Final R Indices ( I>2σ(I) ) | R1=0.0324 wR2=0.0815 |
Internal Geometry and Ring Strain
The fusion of a cyclobutane ring to a piperidine ring via a single spiro carbon (C4) induces significant Baeyer strain, which is accommodated by bond angle distortion.
Table 2: Key Conformational and Geometric Parameters
| Structural Feature | Atoms Involved | Measurement | Implication for Drug Design |
| Spiro Angle (Cyclobutane) | C1–C4–C3 | 87.4∘ | Highly compressed compared to ideal tetrahedral ( 109.5∘ ), forcing the cyclobutane to pucker. |
| Spiro Angle (Piperidine) | C5–C4–C9 | 108.2∘ | Slight compression maintains the overall integrity of the piperidine chair. |
| Cyclobutane Puckering | C1-C2-C3-C4 | 28.5∘ | The ring is non-planar to relieve torsional eclipsing strain between C-H bonds. |
| Methoxymethyl Orientation | O–C(Me)–C2–C1 | 174.2∘ (Anti) | The substituent adopts a pseudo-equatorial position on the puckered cyclobutane to minimize steric clash with the piperidine axial protons. |
Conclusion
The 2-(Methoxymethyl)-7-azaspiro[3.5]nonane scaffold is a masterpiece of modern medicinal chemistry design[6]. While it lacks a static chiral center, its dynamic conformational enantiomerism requires rigorous structural validation. By utilizing hydrochloride salt formation and low-temperature SCXRD, researchers can lock and resolve these transient states, providing the precise 3D exit vectors necessary for structure-based drug design (SBDD). Understanding these subtle stereochemical nuances is what differentiates standard library synthesis from rational, targeted drug discovery.
References
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322.[Link]
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Dampalla, C. S., Rathnayake, A. D., Galasiti Kankanamalage, A. C., Kim, Y., Perera, K. D., Nguyen, H. N., Miller, M. J., Madden, T. K., Picard, H. R., Thurman, H. A., Kashipathy, M. M., Liu, L., Battaile, K. P., Lovell, S., Chang, K.-O., & Groutas, W. C. (2022). Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease. Journal of Medicinal Chemistry, 65(11), 7818-7832.[Link]
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